

# An In-depth Technical Guide to 1-(Phenylsulfonyl)piperidine-2-carboxylic Acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-(Phenylsulfonyl)piperidine-2-carboxylic acid

Cat. No.: B1350128

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-(Phenylsulfonyl)piperidine-2-carboxylic acid**, a molecule of interest in medicinal chemistry. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its potential biological significance based on related compounds.

## Core Molecular Data

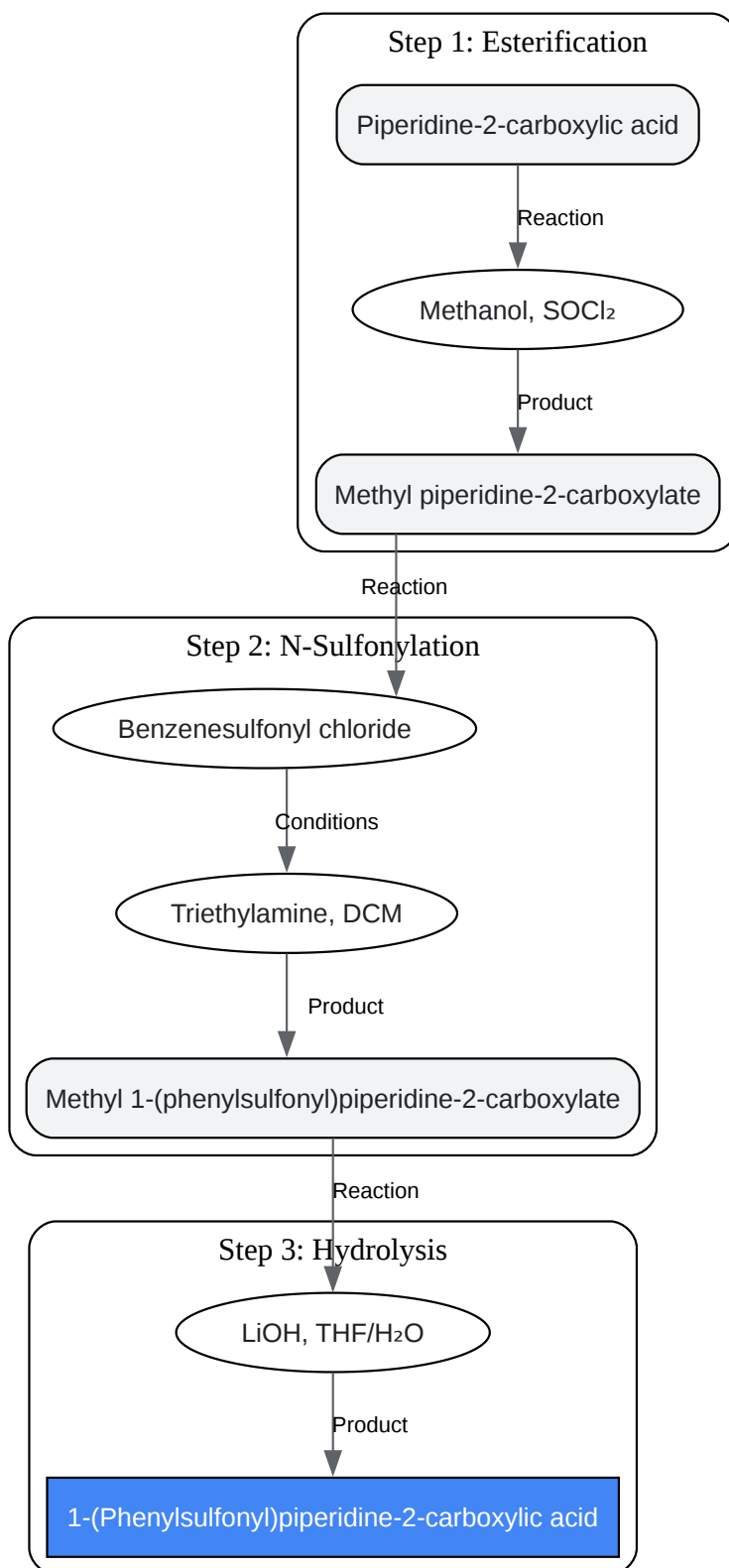
**1-(Phenylsulfonyl)piperidine-2-carboxylic acid** is a derivative of pipecolic acid, featuring a phenylsulfonyl group attached to the piperidine nitrogen. This modification significantly alters the physicochemical properties of the parent amino acid.

Property	Value	Source
Molecular Formula	C <sub>12</sub> H <sub>15</sub> NO <sub>4</sub> S	ChemCD
Molecular Weight	269.33 g/mol	Calculated
Canonical SMILES	C1CCN(C(C1)C(=O)O)S(=O)(=O)C2=CC=CC=C2	-
InChI Key	Not available	-
CAS Number	223562-03-6	ChemCD

## Synthesis and Experimental Protocol

The synthesis of **1-(Phenylsulfonyl)piperidine-2-carboxylic acid** can be achieved through a two-step process starting from piperidine-2-carboxylic acid. The following protocol is a representative method for its preparation.

## Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **1-(Phenylsulfonyl)piperidine-2-carboxylic acid**.

## Step 1: Esterification of Piperidine-2-carboxylic acid

- Procedure: To a solution of piperidine-2-carboxylic acid (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Concentrate the reaction mixture under reduced pressure.
- Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl piperidine-2-carboxylate.

## Step 2: N-Sulfonylation of Methyl piperidine-2-carboxylate

- Procedure: Dissolve methyl piperidine-2-carboxylate (1.0 eq) in dichloromethane (DCM).
- Add triethylamine (1.5 eq) to the solution and cool to 0 °C.
- Add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture.
- Stir the reaction at room temperature for 16 hours.
- Wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by column chromatography on silica gel to obtain methyl 1-(phenylsulfonyl)piperidine-2-carboxylate.

## Step 3: Hydrolysis of the Ester

- Procedure: Dissolve methyl 1-(phenylsulfonyl)piperidine-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
- Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4 hours.

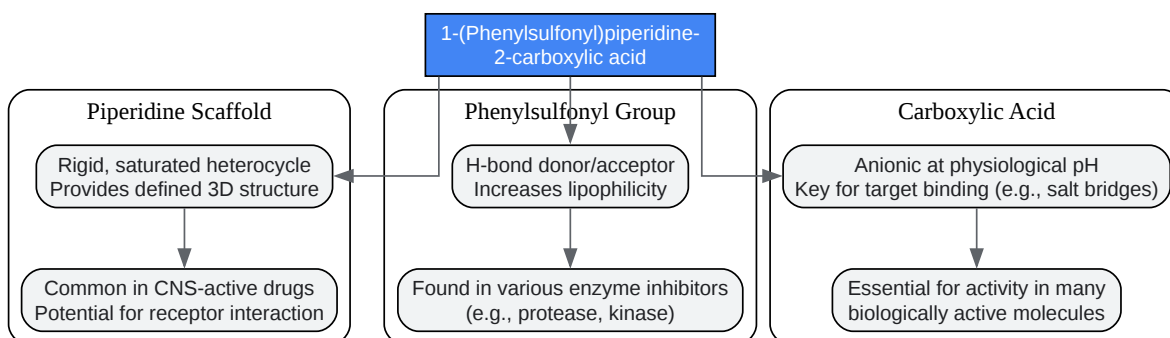
- Acidify the reaction mixture with 1N HCl to pH ~2.
- Extract the product with ethyl acetate.
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **1-(Phenylsulfonyl)piperidine-2-carboxylic acid**.

## Potential Biological Significance

While specific biological data for **1-(Phenylsulfonyl)piperidine-2-carboxylic acid** is not extensively available in the public domain, the structural motif of N-sulfonylated amino acids and piperidine derivatives is prevalent in compounds with diverse pharmacological activities.

The introduction of a sulfonamide group can significantly impact a molecule's biological activity, often by mimicking a carboxylic acid group while exhibiting different electronic and steric properties. This can lead to altered binding affinities for biological targets.

## Logical Relationship of Structural Features to Potential Activity



[Click to download full resolution via product page](#)

Caption: Key structural features and their potential contribution to biological activity.

Research on related N-sulfonylpiperidine derivatives suggests potential for activity in several areas:

- **Enzyme Inhibition:** The sulfonamide moiety is a well-known zinc-binding group and is present in many enzyme inhibitors. It is plausible that **1-(Phenylsulfonyl)piperidine-2-carboxylic acid** could exhibit inhibitory activity against various metalloenzymes.
- **Receptor Modulation:** The piperidine scaffold is a common feature in ligands for various receptors in the central nervous system (CNS). The specific substitution pattern of the title compound could confer affinity for certain receptor subtypes.

Further research is required to fully elucidate the biological activity profile of **1-(Phenylsulfonyl)piperidine-2-carboxylic acid**. This technical guide provides a foundational resource for researchers interested in synthesizing and evaluating this compound for potential therapeutic applications.

- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(Phenylsulfonyl)piperidine-2-carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1350128#1-phenylsulfonyl-piperidine-2-carboxylic-acid-molecular-weight>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)